molecular formula C13H17N3S B11801407 N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine

Cat. No.: B11801407
M. Wt: 247.36 g/mol
InChI Key: NETCAAGPEKEKMM-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with dimethylamine and 3-methylbenzyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in studies related to its antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in bacteria and fungi, contributing to its antimicrobial properties .

Comparison with Similar Compounds

N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine can be compared with other thiazole derivatives such as:

  • N2,N2-Dimethyl-5-(phenylmethyl)thiazole-2,4-diamine
  • N2,N2-Dimethyl-5-(2-methylbenzyl)thiazole-2,4-diamine
  • N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine

These compounds share similar core structures but differ in the substituents attached to the thiazole ring.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-[(3-methylphenyl)methyl]-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H17N3S/c1-9-5-4-6-10(7-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3

InChI Key

NETCAAGPEKEKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(S2)N(C)C)N

Origin of Product

United States

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